4-Hepten-1-ol

Description

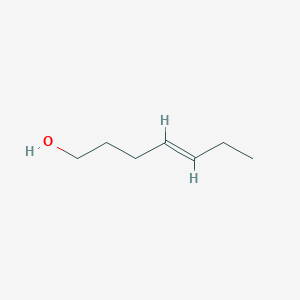

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

(E)-hept-4-en-1-ol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H14O/c1-2-3-4-5-6-7-8/h3-4,8H,2,5-7H2,1H3/b4-3+ | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CUKAXHVLXKIPKF-ONEGZZNKSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC=CCCCO | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC/C=C/CCCO | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H14O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

114.19 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

(Z)-4-Hepten-1-ol chemical properties and structure

An In-depth Technical Guide to (Z)-4-Hepten-1-ol

This technical guide provides a comprehensive overview of the chemical properties, structure, and a plausible synthetic pathway for (Z)-4-Hepten-1-ol, tailored for researchers, scientists, and professionals in drug development.

Chemical and Physical Properties

(Z)-4-Hepten-1-ol is an organic compound classified as a fatty alcohol.[1] It is a colorless, clear liquid with a fresh, green, and grassy odor.[2] Its primary applications are as a flavoring agent in foods and as a fragrance ingredient in various products.[3][4]

The quantitative chemical and physical properties of (Z)-4-Hepten-1-ol are summarized in the table below for easy reference and comparison.

| Property | Value | Reference(s) |

| Molecular Formula | C₇H₁₄O | [2][3][5][6] |

| Molecular Weight | 114.19 g/mol | [1][3] |

| CAS Number | 6191-71-5 | [1][2][5] |

| Appearance | Colorless clear liquid | [2] |

| Density | 0.850 g/mL at 20°C | [5][6] |

| Boiling Point | 78°C at 23 mmHg | [2][5][6] |

| Melting Point | 26°C (estimate) | [5] |

| Flash Point | 165.00°F (73.89°C) TCC | [2][4] |

| Refractive Index | 1.44000 to 1.44800 at 20°C | [2] |

| Solubility | Insoluble in water; soluble in organic solvents/alcohol. | [3][6] |

| Vapor Pressure | 0.375000 mm/Hg at 25.00°C | [2] |

| logP (o/w) | 1.7 - 2.2 | [1][2][3] |

| Polar Surface Area | 20.23 Ų | [1][3] |

Chemical Structure

(Z)-4-Hepten-1-ol is a primary alcohol with a seven-carbon aliphatic chain.[1] Its structure is characterized by a carbon-carbon double bond located between the fourth and fifth carbon atoms. The "(Z)" designation, also referred to as "cis," indicates that the alkyl groups attached to the double bond are on the same side, resulting in a specific spatial arrangement.

-

Key Functional Groups :

-

Hydroxyl (-OH) group : Located at the first carbon (C1), defining it as a primary alcohol.

-

Alkenyl (C=C) group : A cis-configured double bond at the C4 position.

-

-

Synonyms : cis-4-Hepten-1-ol, (4Z)-4-Hepten-1-ol, (Z)-Hept-4-en-1-ol[1][3]

Experimental Protocols: Synthesis

A common and effective method for synthesizing (Z)-alkenes with high stereoselectivity is the Wittig reaction. A plausible synthetic route to (Z)-4-Hepten-1-ol involves the reaction of an appropriate phosphorus ylide with an aldehyde. Below is a detailed experimental protocol based on established methodologies for similar unsaturated alcohols.[7][8]

Plausible Synthesis of (Z)-4-Hepten-1-ol via Wittig Reaction

This synthesis can be conceptualized in two main stages:

-

Preparation of the Phosphorus Ylide : Generation of propyltriphenylphosphonium ylide from the corresponding phosphonium (B103445) salt.

-

Wittig Reaction : Reaction of the ylide with a protected 4-hydroxybutanal to form the (Z)-alkene, followed by deprotection.

Part A: Preparation of Propyltriphenylphosphonium Bromide

-

Reaction Setup : In a flame-dried, two-necked round-bottom flask under an inert nitrogen or argon atmosphere, dissolve triphenylphosphine (B44618) (1.1 eq.) in anhydrous acetonitrile.

-

Addition of Alkyl Halide : To the stirred solution, add 1-bromopropane (B46711) (1.0 eq.) dropwise.

-

Reaction : Stir the mixture at room temperature overnight. The corresponding phosphonium salt, propyltriphenylphosphonium bromide, will precipitate out of the solution.

-

Isolation : Collect the precipitate by filtration, wash it thoroughly with cold diethyl ether to remove any unreacted starting materials, and dry it under vacuum.

Part B: Ylide Generation and Wittig Reaction

-

Ylide Generation : Suspend the dried propyltriphenylphosphonium bromide (1.1 eq.) in anhydrous tetrahydrofuran (B95107) (THF) in a flame-dried flask under an inert atmosphere. Cool the suspension to -78°C using a dry ice/acetone bath.

-

Base Addition : Slowly add n-butyllithium (n-BuLi, 1.1 eq.) dropwise to the suspension. A distinct color change to deep red or orange indicates the formation of the phosphorus ylide. Stir the resulting solution at -78°C for one hour.

-

Aldehyde Addition : In a separate flask, prepare a solution of 4-(tetrahydro-2H-pyran-2-yloxy)butanal (1.0 eq.) in anhydrous THF. Add this solution dropwise to the ylide solution at -78°C. Note: 4-(tetrahydro-2H-pyran-2-yloxy)butanal can be synthesized from 1,4-butanediol (B3395766) by mono-protection with dihydropyran (DHP) followed by oxidation (e.g., Swern or PCC oxidation).

-

Reaction : Allow the reaction mixture to stir at -78°C for 2-4 hours. Afterwards, let it warm slowly to room temperature and continue stirring overnight.

Part C: Workup and Purification

-

Quenching : Carefully quench the reaction by adding a saturated aqueous solution of ammonium (B1175870) chloride (NH₄Cl).

-

Extraction : Transfer the mixture to a separatory funnel and extract the aqueous layer multiple times with diethyl ether.

-

Washing and Drying : Combine the organic extracts and wash them with brine. Dry the organic layer over anhydrous sodium sulfate (B86663) or magnesium sulfate.

-

Concentration : Filter off the drying agent and concentrate the solution under reduced pressure using a rotary evaporator to obtain the crude protected alcohol.

-

Deprotection : Dissolve the crude product in a suitable solvent (e.g., methanol) and add a catalytic amount of acid (e.g., pyridinium (B92312) p-toluenesulfonate, PPTS). Stir until TLC analysis indicates complete removal of the THP protecting group.

-

Final Purification : Neutralize the deprotection reaction, remove the solvent, and purify the resulting crude (Z)-4-Hepten-1-ol by silica (B1680970) gel column chromatography to yield the final product. The byproduct, triphenylphosphine oxide, can also be separated during this step.[8]

Visualization of Synthetic Workflow

The following diagram illustrates the logical workflow for the plausible synthesis of (Z)-4-Hepten-1-ol as described in the protocol above.

Caption: Synthetic workflow for (Z)-4-Hepten-1-ol via Wittig reaction.

References

- 1. Showing Compound (Z)-4-Hepten-1-ol (FDB003479) - FooDB [foodb.ca]

- 2. parchem.com [parchem.com]

- 3. 4-Hepten-1-ol, (4Z)- | C7H14O | CID 5367536 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. (Z)-4-hepten-1-ol, 6191-71-5 [thegoodscentscompany.com]

- 5. (Z)-4-hepten-1-ol | CAS#:6191-71-5 | Chemsrc [chemsrc.com]

- 6. (Z)-hept-4-en-1-ol [chembk.com]

- 7. benchchem.com [benchchem.com]

- 8. benchchem.com [benchchem.com]

A Comprehensive Technical Guide to the Spectroscopic Analysis of 4-Hepten-1-ol

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the spectroscopic data available for the cis ((Z)-4-Hepten-1-ol) and trans ((E)-4-Hepten-1-ol) isomers of 4-Hepten-1-ol, a key aliphatic alcohol. This document compiles known Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data to facilitate its identification and characterization in research and development settings.

Molecular Structure

The structural formula of this compound is C₇H₁₄O, with a molecular weight of approximately 114.19 g/mol .[1][2] The molecule contains a seven-carbon chain with a double bond between carbons 4 and 5, and a primary alcohol group at position 1.

-

DOT Script for (Z)-4-Hepten-1-ol Structure

(Z)-4-Hepten-1-ol Structure

-

DOT Script for (E)-4-Hepten-1-ol Structure

(E)-4-Hepten-1-ol Structure

Spectroscopic Data

The following tables summarize the available spectroscopic data for the isomers of this compound.

¹H NMR Spectroscopy

Proton NMR (¹H NMR) spectroscopy provides information about the chemical environment of hydrogen atoms in a molecule.

Table 1: ¹H NMR Chemical Shifts (δ) for (Z)-4-Hepten-1-ol

| Assignment | Chemical Shift (ppm) |

| Olefinic H (H-4, H-5) | 5.49, 5.34 |

| -CH₂-OH (H-1) | 3.620 |

| Allylic H (H-3) | 2.102 |

| Allylic H (H-6) | 2.047 |

| -CH₂- (H-2) | 1.620 |

| -CH₂-CH₃ (H-7) | 2.72 |

| -CH₃ (H-8) | 0.959 |

Note: Data obtained from ChemicalBook for a spectrum recorded at 399.65 MHz in CDCl₃. Coupling constant data was not available.

¹³C NMR Spectroscopy

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound

| Carbon Environment | Predicted Chemical Shift (ppm) |

| -CH₃ | 10 - 20 |

| -CH₂- (aliphatic) | 20 - 40 |

| -CH₂-OH | 60 - 70 |

| =CH- (alkene) | 120 - 140 |

Note: These are approximate ranges. The specific chemical shifts will differ between the (E) and (Z) isomers.

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule based on their characteristic vibrational frequencies.

Table 3: Key IR Absorptions for this compound

| Functional Group | Wavenumber (cm⁻¹) | Description |

| O-H stretch | ~3300 (broad) | Characteristic of the alcohol hydroxyl group. |

| C-H stretch (sp³) | ~2850-2960 | Aliphatic C-H bonds. |

| C=C stretch | ~1650 | Alkene double bond. The intensity is typically weak for symmetrically substituted alkenes. |

| C-O stretch | ~1050 | Primary alcohol C-O bond. |

Note: FTIR spectra for (Z)-4-Hepten-1-ol are noted as available from Bio-Rad Laboratories/Alfa Aesar, though a detailed peak list is not publicly accessible.[1]

Mass Spectrometry (MS)

Mass spectrometry provides information about the mass-to-charge ratio of a molecule and its fragments, which helps in determining the molecular weight and structure. The NIST WebBook provides mass spectral data for this compound (isomer not specified).[3][4]

Table 4: Major Fragments in the Electron Ionization Mass Spectrum of this compound

| m/z | Possible Fragment |

| 114 | [M]⁺ (Molecular Ion) |

| 96 | [M - H₂O]⁺ |

| 81 | [M - H₂O - CH₃]⁺ |

| 67 | [C₅H₇]⁺ |

| 55 | [C₄H₇]⁺ |

| 41 | [C₃H₅]⁺ |

Note: The fragmentation pattern can vary slightly between the (E) and (Z) isomers. GC-MS data is available from the NIST Mass Spectrometry Data Center for both isomers.[1][2]

Experimental Protocols

Detailed experimental protocols for the spectroscopic analysis of this compound are not widely published. The following are general methodologies applicable to the acquisition of NMR, IR, and MS spectra for alkenols.

NMR Spectroscopy

-

Sample Preparation: Approximately 5-10 mg of the purified this compound isomer is dissolved in about 0.5-0.7 mL of a deuterated solvent (e.g., chloroform-d, CDCl₃) in a 5 mm NMR tube. A small amount of tetramethylsilane (B1202638) (TMS) may be added as an internal standard for chemical shift referencing (δ = 0.00 ppm).

-

Instrumentation: Spectra are typically acquired on a 300 MHz or higher field NMR spectrometer.

-

¹H NMR Acquisition: A standard one-pulse sequence is used. Key parameters include a spectral width of approximately 15 ppm, a relaxation delay of 1-5 seconds, and a sufficient number of scans to achieve a good signal-to-noise ratio.

-

¹³C NMR Acquisition: A proton-decoupled pulse sequence is commonly used to obtain a spectrum with single lines for each unique carbon. A wider spectral width (e.g., 200-220 ppm) is required. Due to the low natural abundance of ¹³C, a larger number of scans and a longer acquisition time are necessary. Techniques like DEPT (Distortionless Enhancement by Polarization Transfer) can be used to differentiate between CH, CH₂, and CH₃ groups.

Infrared (IR) Spectroscopy

-

Sample Preparation: For a liquid sample like this compound, the spectrum can be obtained neat by placing a drop of the liquid between two salt plates (e.g., NaCl or KBr). Alternatively, an Attenuated Total Reflectance (ATR) accessory can be used, where a drop of the sample is placed directly on the ATR crystal.

-

Instrumentation: A Fourier Transform Infrared (FTIR) spectrometer is used.

-

Acquisition: The spectrum is typically recorded in the mid-infrared range (4000-400 cm⁻¹). A background spectrum of the empty salt plates or ATR crystal is recorded first and automatically subtracted from the sample spectrum. A number of scans (e.g., 16 or 32) are co-added to improve the signal-to-noise ratio.

Mass Spectrometry (MS)

-

Sample Introduction: For a volatile compound like this compound, Gas Chromatography-Mass Spectrometry (GC-MS) is a common technique. The sample is injected into a gas chromatograph, where it is vaporized and separated from other components. The separated compound then enters the mass spectrometer.

-

Ionization: Electron Ionization (EI) is a standard method where the sample molecules are bombarded with a high-energy electron beam (typically 70 eV), causing them to ionize and fragment.

-

Mass Analysis: The resulting ions are separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., a quadrupole).

-

Detection: An electron multiplier or similar detector records the abundance of each ion, generating the mass spectrum.

Logical Workflow for Spectroscopic Analysis

The following diagram illustrates a typical workflow for the structural elucidation of an unknown compound like this compound using a combination of spectroscopic techniques.

-

DOT Script for Analytical Workflow

Spectroscopic Analysis Workflow

References

Biosynthesis of Unsaturated C7 Alcohols: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Unsaturated seven-carbon (C7) alcohols are a class of volatile organic compounds with applications in flavor, fragrance, and as potential bioactive molecules. Their biosynthesis is of significant interest for biotechnological production. This technical guide provides an in-depth overview of the primary known biosynthetic pathway for unsaturated C7 alcohols, focusing on the oxylipin pathway in diatoms. It details the enzymatic cascade, presents available quantitative data, outlines key experimental protocols for pathway investigation and reconstitution, and provides visual diagrams of the core biochemical pathway and a representative experimental workflow.

Core Biosynthetic Pathway: The Oxylipin Cascade in Diatoms

The predominant natural biosynthetic route to unsaturated C7 aldehydes, the direct precursors to C7 alcohols, is the oxylipin pathway, which is well-documented in marine diatoms. This pathway is typically activated in response to cellular stress or damage, such as grazing. The process involves a three-step enzymatic cascade starting from polyunsaturated fatty acids (PUFAs).

-

Step 1: Hydroperoxidation of a C16 PUFA by Lipoxygenase (LOX) The pathway is initiated with the liberation of a C16 polyunsaturated fatty acid from the cell membrane. A lipoxygenase (LOX) enzyme then catalyzes the regio- and stereo-specific insertion of molecular oxygen into the fatty acid backbone, forming a fatty acid hydroperoxide (FAH). In diatoms, 9-LOX activity on C16 PUFAs is a key initiating step for the formation of shorter-chain oxylipins.[1]

-

Step 2: Cleavage of the FAH by Hydroperoxide Lyase (HPL) The unstable fatty acid hydroperoxide is then cleaved by a hydroperoxide lyase (HPL). HPLs are cytochrome P450 enzymes (CYP74 family) that catalyze the cleavage of a C-C bond adjacent to the hydroperoxide group.[2][3] The cleavage of a 9-hydroperoxide of a C16 PUFA results in the formation of a C7 unsaturated aldehyde (such as heptadienal) and a C9 oxo-acid.[1][4]

-

Step 3: Reduction of the C7 Aldehyde by an Alcohol Dehydrogenase (ADH)/Reductase The final step is the reduction of the unsaturated C7 aldehyde to its corresponding alcohol. This reaction is catalyzed by an alcohol dehydrogenase (ADH) or a similar reductase, typically utilizing NADH or NADPH as a cofactor.[4]

Quantitative Data

The following tables summarize key quantitative data related to the enzymes and products of the oxylipin pathway. Data is often derived from studies on related substrates or homologous enzymes due to the limited specific research on C7 unsaturated alcohol biosynthesis.

Table 1: Lipoxygenase (LOX) Activity in Diatoms

| Diatom Species | LOX Activity (μmol FAHs / mg Carbon) | Method | Reference |

| Nanofrustulum shiloi | 1.4 ± 0.05 | FOX2 Assay | [1] |

| Cylindrotheca closterium | 0.82 ± 0.07 | FOX2 Assay | [1] |

| Diploneis sp. | 0.32 ± 0.04 | FOX2 Assay | [1] |

| Cocconeis scutellum | 0.28 ± 0.01 | FOX2 Assay | [1] |

Table 2: Hydroperoxide Lyase (HPL) Characteristics and Yields

| Enzyme Source | Expression System | Yield | Specific Activity | Optimal pH | Reference |

| Psidium guajava | E. coli JM109(DE3) | 3.30 x 10⁵ U/dm³ | 159.95 U/mg⁻¹ (with Fe²⁺) | - | [5] |

| Arabidopsis thaliana | E. coli | 16.3 mg/L | - | 7.2 | [6][7] |

Table 3: Oxylipin Production in Microalgae

| Microalgae Species | Oxylipin Class | Total Yield (ng/mg Dry Weight) | Reference |

| Tisochrysis lutea | Enzymatic Oxylipins | ~50-150 | [8] |

| Phaeodactylum tricornutum | Enzymatic Oxylipins | ~20-80 | [8] |

| Nannochloropsis gaditana | Enzymatic Oxylipins | ~10-40 | [8] |

Experimental Protocols

This section provides detailed methodologies for key experiments relevant to the study of unsaturated C7 alcohol biosynthesis.

Protocol for Measuring Lipoxygenase (LOX) Activity using the FOX2 Assay

This protocol is adapted from methods used to determine total fatty acid hydroperoxides (FAHs) in diatoms.[1][9]

-

Cell Lysis and Enzyme Activation:

-

Harvest diatom cells by centrifugation and prepare a cell pellet (e.g., 50 mg).

-

Resuspend the pellet in 500 µL of lysis buffer (e.g., 0.5 M NaCl in 50 mM Tris-HCl, pH 8.0).

-

Lyse the cells by sonication (e.g., 1 minute with a microtip at 20% output on ice) to release the enzymes.

-

-

FOX2 Reagent Preparation:

-

Prepare the FOX2 reagent fresh. A typical formulation consists of:

-

250 µM ammonium (B1175870) ferrous sulfate

-

100 µM xylenol orange

-

25 mM H₂SO₄

-

4 mM butylated hydroxytoluene (BHT) in 90% methanol.

-

-

-

Assay Procedure:

-

Dilute an aliquot of the cell homogenate (e.g., to 200 µL) with the lysis buffer.

-

Add 800 µL of the freshly prepared FOX2 reagent to the diluted homogenate.

-

Vortex the sample and incubate at room temperature for 15-30 minutes, protected from light.

-

Centrifuge the sample (e.g., 12,000 x g for 4 minutes) to pellet any precipitates.

-

Measure the absorbance of the supernatant at 560 nm.

-

-

Quantification:

-

Create a standard curve using known concentrations of a hydroperoxide standard (e.g., H₂O₂ or 13-hydroperoxyoctadecadienoic acid).

-

Calculate the concentration of FAHs in the sample based on the standard curve. Activity can be expressed as µmol of FAHs produced per unit of time per mg of total protein or cellular carbon.

-

Protocol for Heterologous Expression and Purification of Hydroperoxide Lyase (HPL)

This protocol is a generalized procedure based on the expression of plant HPLs in E. coli.[5][6]

-

Gene Cloning and Vector Construction:

-

Synthesize the codon-optimized gene for the target HPL and clone it into a suitable expression vector (e.g., pET vector series) containing an N- or C-terminal polyhistidine (His₆) tag for purification.

-

Transform the expression vector into a suitable E. coli expression strain (e.g., BL21(DE3) or JM109(DE3)).

-

-

Protein Expression:

-

Grow the transformed E. coli in a rich medium (e.g., Terrific Broth or autoinduction medium) at 37°C with appropriate antibiotic selection.

-

For optimal expression of this cytochrome P450 enzyme, supplement the medium with heme precursors, such as 2.5 mM δ-aminolevulinic acid and 1 mM FeSO₄.[5][6]

-

Induce protein expression with IPTG (e.g., 0.5 mM) when the culture reaches an OD₆₀₀ of 0.6-0.8, and continue cultivation at a lower temperature (e.g., 18-25°C) for 12-16 hours.

-

-

Cell Lysis and Protein Purification:

-

Harvest the cells by centrifugation. Resuspend the cell pellet in a lysis buffer (e.g., 50 mM Tris-HCl, pH 7.5, 300 mM NaCl, 10 mM imidazole (B134444), 1 mM PMSF).

-

Lyse the cells using sonication or a high-pressure homogenizer.

-

Clarify the lysate by centrifugation (e.g., 20,000 x g for 30 minutes at 4°C).

-

Apply the supernatant to a Ni-NTA affinity chromatography column pre-equilibrated with lysis buffer.

-

Wash the column with a wash buffer containing a higher concentration of imidazole (e.g., 20-40 mM).

-

Elute the His-tagged HPL protein using an elution buffer with a high concentration of imidazole (e.g., 250-500 mM).

-

Verify protein purity by SDS-PAGE and determine the concentration using a Bradford or BCA assay.

-

Protocol for Characterization of Alcohol Dehydrogenase (ADH) Activity

This protocol describes a general spectrophotometric assay for measuring the activity of an ADH capable of reducing unsaturated aldehydes.[10][11]

-

Reaction Mixture Preparation:

-

Prepare a reaction buffer (e.g., 100 mM Tris-HCl or Glycine-NaOH, pH 8.5-10.5 for oxidation, or 100 mM phosphate (B84403) buffer, pH 6.5-7.5 for reduction).

-

The reaction mixture (e.g., 1 mL total volume) should contain:

-

Reaction buffer

-

Substrate (e.g., 1-10 mM of the unsaturated C7 alcohol for oxidation, or the corresponding aldehyde for reduction)

-

Cofactor (e.g., 1-5 mM NAD⁺ for oxidation, or 0.2-0.5 mM NADH for reduction)

-

Purified ADH enzyme (a suitable amount to ensure a linear reaction rate).

-

-

-

Assay Procedure:

-

Combine all reaction components except the enzyme in a cuvette and pre-incubate at the desired temperature (e.g., 25-37°C).

-

Initiate the reaction by adding the enzyme.

-

Monitor the change in absorbance at 340 nm (for the conversion of NAD⁺ to NADH or vice versa) over time using a spectrophotometer.

-

-

Calculation of Activity:

-

Calculate the initial reaction rate (v₀) from the linear portion of the absorbance vs. time plot.

-

Use the Beer-Lambert law (ε for NADH at 340 nm is 6220 M⁻¹cm⁻¹) to convert the rate of change in absorbance to the rate of substrate conversion (in µmol/min).

-

One unit (U) of enzyme activity is typically defined as the amount of enzyme that catalyzes the conversion of 1 µmol of substrate per minute under the specified conditions.

-

Mandatory Visualizations

Biosynthesis Pathway of Unsaturated C7 Alcohols

Caption: The oxylipin pathway for C7 unsaturated alcohol biosynthesis in diatoms.

Experimental Workflow for HPL Production and Characterization

Caption: Workflow for recombinant HPL production and characterization.

References

- 1. Lipoxygenase Pathways in Diatoms: Occurrence and Correlation with Grazer Toxicity in Four Benthic Species - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Hydroperoxide lyase - Wikipedia [en.wikipedia.org]

- 3. Fatty acid hydroperoxide lyase: a plant cytochrome p450 enzyme involved in wound healing and pest resistance - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. mdpi.com [mdpi.com]

- 6. researchgate.net [researchgate.net]

- 7. On the specificity of lipid hydroperoxide fragmentation by fatty acid hydroperoxide lyase from Arabidopsis thaliana - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Determination of Lipid Hydroperoxides in Marine Diatoms by the FOX2 Assay - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Purification and characterization of an alcohol dehydrogenase from the Antarctic psychrophile Moraxella sp. TAE123 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Purification and enzymatic characterization of alcohol dehydrogenase from Arabidopsis thaliana - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the 1H NMR Spectral Analysis of 4-Hepten-1-ol

This guide provides a comprehensive analysis of the ¹H Nuclear Magnetic Resonance (NMR) spectra of the cis ((Z)-4-hepten-1-ol) and trans ((E)-4-hepten-1-ol) isomers of 4-hepten-1-ol. It is intended for researchers, scientists, and professionals in the field of drug development and chemical analysis, offering a detailed look at spectral data, experimental procedures, and structural interpretation.

Introduction

This compound is an unsaturated fatty alcohol with the chemical formula C₇H₁₄O. The presence of a double bond at the C4 position gives rise to two geometric isomers: cis (Z) and trans (E). ¹H NMR spectroscopy is a powerful analytical technique for the structural elucidation of such organic molecules, as it provides detailed information about the chemical environment, connectivity, and stereochemistry of hydrogen atoms within the molecule. The distinct spatial arrangement of substituents around the double bond in the cis and trans isomers results in noticeable differences in their respective ¹H NMR spectra, particularly in the chemical shifts and coupling constants of the vinylic and allylic protons.

Predicted ¹H NMR Spectral Data

Due to the limited availability of comprehensive, experimentally derived public data, the following tables summarize the predicted ¹H NMR spectral data for the cis and trans isomers of this compound. These predictions are based on established chemical shift and coupling constant principles and provide a reliable reference for spectral interpretation.

Proton Numbering:

Figure 1. Proton numbering scheme for this compound.

Table 1: Predicted ¹H NMR Data for (Z)-4-Hepten-1-ol (cis-isomer)

| Proton | Predicted Chemical Shift (δ, ppm) | Multiplicity | Predicted Coupling Constant (J, Hz) | Integration |

| H1 | 3.65 | t | J = 6.5 | 2H |

| H2 | 1.60 | p | J = 6.8 | 2H |

| H3 | 2.10 | q | J = 7.0 | 2H |

| H4, H5 | 5.38 | m | J₄,₅ ≈ 10.8 (cis) | 2H |

| H6 | 2.05 | q | J = 7.3 | 2H |

| H7 | 0.96 | t | J = 7.5 | 3H |

| OH | Variable (e.g., 1.5-4.0) | s (broad) | - | 1H |

Table 2: Predicted ¹H NMR Data for (E)-4-Hepten-1-ol (trans-isomer)

| Proton | Predicted Chemical Shift (δ, ppm) | Multiplicity | Predicted Coupling Constant (J, Hz) | Integration |

| H1 | 3.64 | t | J = 6.5 | 2H |

| H2 | 1.59 | p | J = 6.8 | 2H |

| H3 | 2.04 | q | J = 7.0 | 2H |

| H4, H5 | 5.40 | m | J₄,₅ ≈ 15.2 (trans) | 2H |

| H6 | 1.98 | q | J = 7.2 | 2H |

| H7 | 0.95 | t | J = 7.5 | 3H |

| OH | Variable (e.g., 1.5-4.0) | s (broad) | - | 1H |

Experimental Protocol for ¹H NMR Analysis

The following section outlines a standard protocol for acquiring a high-resolution ¹H NMR spectrum of this compound.

3.1. Sample Preparation

-

Sample Weighing: Accurately weigh approximately 5-10 mg of the this compound sample.

-

Solvent Selection: Choose a suitable deuterated solvent. Deuterated chloroform (B151607) (CDCl₃) is a common choice for non-polar to moderately polar compounds like this compound.[1] Other potential solvents include deuterated acetone (B3395972) ((CD₃)₂CO) or deuterated methanol (B129727) (CD₃OD).

-

Dissolution: Dissolve the sample in approximately 0.6-0.7 mL of the chosen deuterated solvent in a clean, dry vial.

-

Internal Standard: Add a small amount of an internal standard, typically tetramethylsilane (B1202638) (TMS), to the solution. TMS provides a reference signal at 0.00 ppm.[1]

-

Transfer to NMR Tube: Using a Pasteur pipette, transfer the solution to a 5 mm NMR tube. Ensure the liquid height is sufficient for the instrument's detector (typically around 4-5 cm).

-

Capping and Labeling: Cap the NMR tube and label it clearly.

3.2. Instrument Setup and Data Acquisition

-

Spectrometer: Utilize a high-field NMR spectrometer (e.g., 300 MHz, 400 MHz, or higher) for better signal dispersion and resolution.

-

Tuning and Shimming: Insert the sample into the spectrometer. Tune and match the probe to the correct frequency. Perform shimming on the sample to optimize the magnetic field homogeneity, which is crucial for sharp, well-resolved peaks.

-

Acquisition Parameters:

-

Experiment: A standard one-dimensional proton experiment (e.g., 'zg30' on a Bruker instrument).

-

Pulse Angle: 30-90 degrees.

-

Relaxation Delay (d1): 1-5 seconds to allow for full relaxation of protons between scans.

-

Number of Scans (ns): 8 to 16 scans are typically sufficient for a sample of this concentration.

-

Spectral Width: A sweep width of approximately 12-16 ppm is generally adequate.

-

-

D₂O Shake (for OH peak identification): To confirm the identity of the hydroxyl (-OH) proton signal, a "D₂O shake" can be performed.[1][2] After acquiring the initial spectrum, add a drop of deuterium (B1214612) oxide (D₂O) to the NMR tube, shake gently, and re-acquire the spectrum. The -OH proton will exchange with deuterium, causing its signal to disappear or significantly diminish.[1][2]

3.3. Data Processing

-

Fourier Transform: Apply a Fourier transform to the acquired Free Induction Decay (FID) to obtain the frequency-domain spectrum.

-

Phasing: Manually or automatically phase the spectrum to ensure all peaks have a pure absorption lineshape.

-

Baseline Correction: Apply a baseline correction to obtain a flat baseline across the spectrum.

-

Referencing: Calibrate the chemical shift scale by setting the TMS peak to 0.00 ppm.

-

Integration: Integrate the area under each peak to determine the relative number of protons each signal represents.

-

Peak Picking: Identify the chemical shift (in ppm) of each peak and determine its multiplicity (e.g., singlet, doublet, triplet) and coupling constants (in Hz).

Visualization of Structures and Workflow

The following diagrams, generated using Graphviz, illustrate the molecular structures of the this compound isomers and the general workflow for ¹H NMR spectral analysis.

Figure 2. Molecular structures of cis and trans isomers of this compound.

Figure 3. Workflow for ¹H NMR spectral analysis.

Conclusion

The ¹H NMR spectral analysis of this compound provides a clear distinction between its cis and trans isomers, primarily through the coupling constants of the vinylic protons. The presented data, protocols, and visualizations offer a robust framework for the identification and characterization of these and similar unsaturated alcohol compounds. Accurate interpretation of ¹H NMR spectra, guided by the principles and procedures outlined in this document, is an indispensable tool in modern chemical research and development.

References

13C NMR chemical shifts for 4-Hepten-1-ol

An In-depth Technical Guide to the ¹³C NMR Chemical Shifts of 4-Hepten-1-ol

This guide provides a comprehensive overview of the ¹³C NMR chemical shifts for the cis ((Z)-4-hepten-1-ol) and trans ((E)-4-hepten-1-ol) isomers of this compound. Due to the limited availability of experimental spectra in public databases, this document presents predicted chemical shift data. It also includes a detailed, representative experimental protocol for acquiring ¹³C NMR spectra for this type of compound, aimed at researchers, scientists, and professionals in drug development.

Predicted ¹³C NMR Chemical Shift Data

The chemical shifts in ¹³C NMR spectroscopy are sensitive to the electronic environment of each carbon atom. In the case of this compound, the geometry of the double bond (cis or trans) significantly influences the chemical shifts of the nearby carbon atoms, particularly the allylic carbons. The predicted ¹³C NMR chemical shift values for both isomers are summarized in the tables below. These predictions are based on established increments and analysis of similar unsaturated alcohol structures.

Table 1: Predicted ¹³C NMR Chemical Shifts for (Z)-4-Hepten-1-ol

| Carbon Atom | Predicted Chemical Shift (ppm) |

| C1 | ~62.1 |

| C2 | ~32.4 |

| C3 | ~29.5 |

| C4 | ~129.8 |

| C5 | ~128.7 |

| C6 | ~20.6 |

| C7 | ~14.3 |

Table 2: Predicted ¹³C NMR Chemical Shifts for (E)-4-Hepten-1-ol

| Carbon Atom | Predicted Chemical Shift (ppm) |

| C1 | ~62.3 |

| C2 | ~32.5 |

| C3 | ~34.8 |

| C4 | ~130.9 |

| C5 | ~129.7 |

| C6 | ~25.8 |

| C7 | ~14.0 |

Visualization of Molecular Structures and Carbon Numbering

The following diagrams illustrate the chemical structures of (Z)-4-hepten-1-ol and (E)-4-hepten-1-ol with the carbon atoms numbered to correspond with the data in the tables above.

Caption: Chemical structure of (Z)-4-hepten-1-ol with carbon numbering.

Caption: Chemical structure of (E)-4-hepten-1-ol with carbon numbering.

Experimental Protocol for ¹³C NMR Spectroscopy

This section details a standard methodology for acquiring a proton-decoupled ¹³C NMR spectrum of a moderately volatile alcohol like this compound.

1. Sample Preparation

-

Analyte: Weigh approximately 50-100 mg of this compound. For small molecules, this amount is generally sufficient to obtain a good quality spectrum in a reasonable time.[1]

-

Solvent: The choice of deuterated solvent is crucial. Chloroform-d (CDCl₃) is a common choice for non-polar to moderately polar organic compounds. Other potential solvents include acetone-d₆, or dimethyl sulfoxide-d₆ (DMSO-d₆), depending on the sample's solubility.[2]

-

Procedure:

-

Dissolve the weighed sample in approximately 0.5-0.7 mL of the chosen deuterated solvent in a small vial.[2]

-

If any particulate matter is present, filter the solution through a small plug of glass wool in a Pasteur pipette into a clean, dry 5 mm NMR tube. Solid impurities can degrade the quality of the NMR spectrum.

-

Add a small amount of an internal standard, such as tetramethylsilane (B1202638) (TMS), to the NMR tube. TMS provides a reference signal at 0 ppm.

-

Securely cap the NMR tube to prevent solvent evaporation.

-

2. NMR Spectrometer Setup and Data Acquisition

The following parameters are representative for a 400 MHz NMR spectrometer.

-

Instrument Tuning: The spectrometer probe should be tuned to the ¹³C frequency.

-

Locking and Shimming: The spectrometer's field frequency is locked onto the deuterium (B1214612) signal of the solvent. The magnetic field homogeneity is then optimized through a process called shimming to ensure sharp spectral lines.

-

Acquisition Parameters:

-

Pulse Program: A standard single-pulse experiment with proton decoupling (e.g., zgpg30 on a Bruker instrument) is typically used.

-

Spectral Width: A spectral width of approximately 240 ppm (e.g., -10 to 230 ppm) is generally sufficient to cover the chemical shift range of most organic molecules.

-

Acquisition Time (AT): Typically set between 1 to 2 seconds.

-

Relaxation Delay (D1): A delay of 1-2 seconds is common for qualitative spectra. For quantitative analysis, a much longer delay (at least 5 times the longest T₁ relaxation time of the carbons of interest) is necessary.

-

Pulse Angle: A flip angle of 30-45 degrees is often used as a compromise between signal intensity and relaxation time.

-

Number of Scans (NS): Due to the low natural abundance of ¹³C, multiple scans are required. For a sample of this concentration, 128 to 1024 scans are typically accumulated to achieve an adequate signal-to-noise ratio. The acquisition time can range from 20 minutes to a few hours.[1]

-

3. Data Processing

-

Fourier Transformation: The acquired Free Induction Decay (FID) is converted into a frequency-domain spectrum using a Fourier transform.

-

Phasing: The spectrum is manually or automatically phased to ensure all peaks are in the pure absorption mode (positive).

-

Baseline Correction: The baseline of the spectrum is corrected to be flat.

-

Referencing: The chemical shift axis is calibrated by setting the TMS signal to 0.0 ppm. If TMS is not used, the residual solvent peak can be used as a secondary reference (e.g., CDCl₃ at 77.16 ppm).

-

Peak Picking: The chemical shifts of the peaks in the spectrum are identified and tabulated.

Logical Workflow for ¹³C NMR Analysis

The following diagram outlines the logical workflow from sample preparation to final data analysis in a typical ¹³C NMR experiment.

Caption: Workflow for ¹³C NMR Spectroscopy.

References

In-Depth Technical Guide to the Mass Spectrometry Fragmentation of 4-Hepten-1-ol

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the electron ionization mass spectrometry (EI-MS) fragmentation pattern of 4-hepten-1-ol. The document details the characteristic fragmentation pathways, presents quantitative data in a clear format, and outlines a typical experimental protocol for analysis. The information contained herein is intended to aid researchers in the identification and characterization of this and structurally related unsaturated alcohols.

Introduction

This compound is an unsaturated fatty alcohol with the chemical formula C7H14O.[1][2] Its structure, containing both a hydroxyl group and a carbon-carbon double bond, leads to a distinct fragmentation pattern under electron ionization. Understanding these fragmentation pathways is crucial for the structural elucidation of unknown compounds and for the development of analytical methods in various fields, including flavor and fragrance analysis, metabolomics, and environmental monitoring.

Electron Ionization Mass Spectrum of this compound

The mass spectrum of this compound is characterized by a series of fragment ions that provide structural information about the parent molecule. The molecular ion (M+) peak is often weak or absent in the spectra of primary alcohols due to rapid fragmentation.[3] The fragmentation is dominated by processes such as alpha-cleavage, dehydration, and rearrangements involving the double bond.

Quantitative Fragmentation Data

The following table summarizes the major fragment ions observed in the electron ionization mass spectrum of this compound, with their corresponding mass-to-charge ratios (m/z) and relative intensities. The data is sourced from the NIST Mass Spectrometry Data Center.[1]

| m/z | Relative Intensity (%) | Proposed Fragment Identity |

| 41 | 100 | [C3H5]+ (Allyl cation) |

| 55 | 85 | [C4H7]+ |

| 67 | 50 | [C5H7]+ |

| 81 | 30 | [C6H9]+ |

| 96 | 5 | [M-H2O]+• (Dehydration product) |

| 114 | <1 | [M]+• (Molecular ion) |

Key Fragmentation Pathways

The fragmentation of this compound upon electron ionization is governed by several key reaction pathways, common to unsaturated alcohols.[4][5]

-

Alpha-Cleavage: This involves the cleavage of the C-C bond adjacent to the oxygen atom. For primary alcohols, this would typically lead to a prominent ion at m/z 31 ([CH2OH]+). However, in the case of this compound, this fragment is not a major peak, suggesting other fragmentation routes are more favorable.

-

Dehydration: The loss of a water molecule (18 Da) is a common fragmentation pathway for alcohols.[5][6] This results in the formation of an alkene radical cation. For this compound, a peak at m/z 96, corresponding to [M-H2O]+•, is observed.

-

Allylic Cleavage: The presence of the double bond at the 4-position facilitates allylic cleavage, leading to the formation of stable allyl cations. This is a dominant fragmentation pathway for this compound, as evidenced by the base peak at m/z 41, which corresponds to the [C3H5]+ fragment.

-

Rearrangements: Complex rearrangements, including hydrogen shifts, can occur, leading to the formation of various hydrocarbon fragments. The series of peaks at m/z 55, 67, and 81 are characteristic of such rearrangements in unsaturated systems.

Below is a diagram illustrating the proposed primary fragmentation pathways of this compound.

Caption: Proposed fragmentation pathways of this compound in EI-MS.

Experimental Protocols

The following provides a generalized experimental protocol for the analysis of this compound using Gas Chromatography-Mass Spectrometry (GC-MS) with electron ionization.

4.1. Sample Preparation

-

Prepare a stock solution of this compound in a high-purity volatile solvent (e.g., methanol (B129727) or hexane) at a concentration of 1 mg/mL.

-

Perform serial dilutions to prepare working solutions at concentrations appropriate for GC-MS analysis (e.g., 1-100 µg/mL).

-

If analyzing complex matrices, appropriate extraction and clean-up procedures (e.g., liquid-liquid extraction, solid-phase extraction) should be employed.

4.2. Gas Chromatography (GC) Conditions

-

Injector: Split/splitless injector, typically operated in split mode (e.g., 50:1 split ratio) to prevent column overloading.

-

Injector Temperature: 250 °C.

-

Carrier Gas: Helium at a constant flow rate (e.g., 1.0 mL/min).

-

Column: A non-polar or medium-polarity capillary column is suitable (e.g., 30 m x 0.25 mm ID, 0.25 µm film thickness, 5% phenyl-methylpolysiloxane).

-

Oven Temperature Program:

-

Initial temperature: 50 °C, hold for 2 minutes.

-

Ramp: Increase to 220 °C at a rate of 10 °C/min.

-

Final hold: Hold at 220 °C for 5 minutes.

-

4.3. Mass Spectrometry (MS) Conditions

-

Ionization Mode: Electron Ionization (EI).

-

Electron Energy: 70 eV.

-

Ion Source Temperature: 230 °C.

-

Quadrupole Temperature: 150 °C.

-

Mass Analyzer: Quadrupole.

-

Scan Range: m/z 35-350.

-

Solvent Delay: A solvent delay of 3-5 minutes is typically used to prevent filament damage from the solvent peak.

The logical workflow for a typical GC-MS experiment is depicted in the following diagram.

Caption: Logical workflow for GC-MS analysis.

Conclusion

The electron ionization mass spectrum of this compound is characterized by a dominant allylic cleavage leading to a base peak at m/z 41, and a notable dehydration peak at m/z 96. The molecular ion is typically of very low abundance. This detailed fragmentation pattern, in conjunction with the provided experimental guidelines, serves as a valuable resource for the identification and structural characterization of this compound and related unsaturated alcohols in various scientific and industrial applications.

References

4-Hepten-1-ol: A Technical Guide to Synthesis and Properties

Introduction

4-Hepten-1-ol is an unsaturated aliphatic alcohol that exists as two geometric isomers: (Z)-4-Hepten-1-ol (cis) and (E)-4-Hepten-1-ol (trans). While the initial discovery and isolation of this compound are not well-documented in readily available scientific literature, its applications in the flavor and fragrance industry are established. The (Z)-isomer, in particular, is noted for its green, grassy, and fruity aroma, reminiscent of strawberry and tomato leaf, making it a valuable component in various formulations. This guide provides a detailed overview of the physicochemical properties of this compound and outlines plausible, stereoselective synthetic routes for both its (Z) and (E) isomers, complete with detailed experimental protocols and expected data.

Physicochemical and Spectroscopic Data

The properties of the (Z) and (E) isomers of this compound are summarized below. This data is compiled from various chemical databases and commercial suppliers.

| Property | (Z)-4-Hepten-1-ol | (E)-4-Hepten-1-ol |

| Molecular Formula | C₇H₁₄O | C₇H₁₄O |

| Molecular Weight | 114.19 g/mol | 114.19 g/mol |

| CAS Number | 6191-71-5 | 24469-79-2 |

| Appearance | Clear, colorless liquid | Colorless liquid |

| Boiling Point | 78 °C @ 23 mmHg[1] | 149-150 °C @ 760 mmHg |

| Density | 0.850 g/mL at 20 °C[1] | 0.824 g/mL |

| Refractive Index (n20/D) | 1.445[1] | Not reported |

| Odor Profile | Green, grassy, sweet, with notes of strawberry and tomato vine.[2] | Grease-like smell |

Stereoselective Synthetic Methodologies

The stereoselective synthesis of the (Z) and (E) isomers of this compound can be achieved through the reduction of a common alkyne precursor, 4-heptyn-1-ol. The choice of reduction methodology dictates the stereochemical outcome.

Synthesis of (Z)-4-Hepten-1-ol via Catalytic Hydrogenation

The (Z)-isomer can be prepared with high stereoselectivity by the partial hydrogenation of 4-heptyn-1-ol using a poisoned catalyst, such as Lindlar's catalyst. This method ensures a syn-addition of hydrogen across the triple bond, yielding the cis or (Z)-alkene.

-

Reaction Setup: A 250 mL three-necked round-bottom flask is equipped with a magnetic stirrer, a hydrogen balloon connected via a septum, and a condenser. The flask is charged with 4-heptyn-1-ol (5.6 g, 50 mmol) and 100 mL of methanol (B129727).

-

Catalyst Addition: Lindlar's catalyst (palladium on calcium carbonate, poisoned with lead; 250 mg) and quinoline (B57606) (0.2 mL) are added to the solution.

-

Hydrogenation: The flask is evacuated and backfilled with hydrogen gas from the balloon three times. The reaction mixture is then stirred vigorously under a positive pressure of hydrogen at room temperature.

-

Reaction Monitoring: The progress of the reaction is monitored by thin-layer chromatography (TLC) or gas chromatography (GC) to observe the consumption of the starting alkyne and the formation of the product, while minimizing over-reduction to heptan-1-ol.

-

Workup: Upon completion, the reaction mixture is filtered through a pad of Celite to remove the catalyst. The Celite pad is washed with methanol (2 x 20 mL).

-

Isolation and Purification: The combined filtrate is concentrated under reduced pressure. The resulting residue is dissolved in diethyl ether (100 mL) and washed with 1 M HCl (2 x 30 mL) to remove quinoline, followed by saturated sodium bicarbonate solution (30 mL) and brine (30 mL). The organic layer is dried over anhydrous magnesium sulfate, filtered, and the solvent is removed by rotary evaporation. The crude product is purified by fractional distillation under reduced pressure to afford (Z)-4-hepten-1-ol.

Synthesis of (E)-4-Hepten-1-ol via Dissolving Metal Reduction

The (E)-isomer is accessible through the reduction of 4-heptyn-1-ol using a dissolving metal system, typically sodium or lithium in liquid ammonia (B1221849). This reaction proceeds via a radical anion intermediate, leading to the anti-addition of hydrogen and the formation of the trans or (E)-alkene.

-

Reaction Setup: A 500 mL three-necked round-bottom flask is fitted with a dry ice condenser and an inlet for ammonia gas. The system is maintained under an inert atmosphere (argon or nitrogen).

-

Ammonia Condensation: Anhydrous ammonia (approximately 200 mL) is condensed into the flask at -78 °C (dry ice/acetone bath).

-

Reagent Addition: Small pieces of sodium metal (2.3 g, 100 mmol) are carefully added to the liquid ammonia with stirring until a persistent blue color is obtained.

-

Alkyne Addition: A solution of 4-heptyn-1-ol (5.6 g, 50 mmol) in 20 mL of anhydrous tetrahydrofuran (B95107) (THF) is added dropwise to the stirred sodium-ammonia solution. The reaction is allowed to proceed for 2-3 hours at -78 °C.

-

Quenching: The reaction is carefully quenched by the slow addition of solid ammonium (B1175870) chloride (5.4 g, 100 mmol) until the blue color disappears. The ammonia is then allowed to evaporate overnight as the flask warms to room temperature.

-

Workup and Purification: Water (100 mL) is added to the residue, and the aqueous layer is extracted with diethyl ether (3 x 50 mL). The combined organic extracts are washed with brine (50 mL), dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is purified by column chromatography on silica (B1680970) gel or by fractional distillation to yield (E)-4-hepten-1-ol.

Quantitative Data Summary

The following table summarizes the expected quantitative data for the described synthetic protocols.

| Parameter | (Z)-4-Hepten-1-ol Synthesis | (E)-4-Hepten-1-ol Synthesis |

| Starting Material | 4-Heptyn-1-ol | 4-Heptyn-1-ol |

| Key Reagents | H₂, Lindlar's Catalyst, Quinoline | Na, Liquid NH₃, NH₄Cl |

| Typical Yield | 85-95% | 80-90% |

| Stereoselectivity | >98% (Z)-isomer | >95% (E)-isomer |

| Purity (Post-Purification) | >99% (by GC) | >99% (by GC) |

Visualized Experimental Workflows

The following diagrams illustrate the logical flow of the synthetic procedures for obtaining the (Z) and (E) isomers of this compound.

Caption: Workflow for the synthesis of (Z)-4-Hepten-1-ol.

Caption: Workflow for the synthesis of (E)-4-Hepten-1-ol.

Known Applications and Biological Context

The primary application of this compound, particularly the (Z)-isomer, is in the flavor and fragrance industry. Its characteristic green and fruity notes make it a desirable component in perfumes, cosmetics, and as a flavoring agent in food products.

There is limited publicly available information regarding the involvement of this compound in specific biological signaling pathways or its potential for drug development. While it is classified as a fatty alcohol, a class of molecules with diverse biological roles, specific studies on the pharmacological activity of this compound are not prominent in the scientific literature. Further research would be required to elucidate any potential therapeutic applications.

Conclusion

This compound is a valuable specialty chemical with established uses in the flavor and fragrance sector. While its historical discovery is not clearly documented, its synthesis can be reliably achieved through stereoselective methods. The partial hydrogenation of 4-heptyn-1-ol over a poisoned catalyst provides a robust route to the (Z)-isomer, while a dissolving metal reduction of the same precursor yields the (E)-isomer. These synthetic pathways offer high yields and excellent stereocontrol, making both isomers accessible for research and commercial applications. Future investigations into the biological activities of this compound could reveal novel applications beyond its current use.

References

An In-depth Technical Guide on the Thermodynamic Stability of 4-Hepten-1-ol Isomers

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the thermodynamic stability of the geometric isomers of 4-hepten-1-ol, specifically (Z)-4-hepten-1-ol (cis) and (E)-4-hepten-1-ol (trans). Due to the limited availability of direct experimental thermodynamic data for these specific isomers in publicly accessible literature, this guide integrates fundamental thermodynamic principles, general stability trends for cis/trans isomers, and detailed experimental protocols for determining such properties.

Introduction to Thermodynamic Stability of Geometric Isomers

The thermodynamic stability of a molecule refers to its energy state relative to other isomers. A more stable isomer will have a lower standard Gibbs free energy of formation (ΔG°f). For geometric isomers, such as the (Z) and (E) forms of this compound, the difference in stability primarily arises from steric hindrance.

In most cases, the trans isomer is thermodynamically more stable than the cis isomer.[1][2] This is because the larger substituent groups on the double bond are positioned on opposite sides, minimizing steric strain.[1][3] In the cis isomer, these groups are on the same side, leading to electronic repulsion and a higher energy state.[1][3] The interconversion between cis and trans isomers, while not spontaneous under standard conditions, can be achieved, often through catalysis, allowing the system to reach equilibrium.[3]

Quantitative Data on this compound Isomers

However, we can present a representative table to illustrate how such data would be structured and interpreted. The values presented below are hypothetical and based on general trends observed for analogous unsaturated alcohols, where the trans isomer is slightly more stable than the cis isomer.

Table 1: Hypothetical Thermodynamic Data for this compound Isomers at 298.15 K

| Property | (Z)-4-Hepten-1-ol (cis) | (E)-4-Hepten-1-ol (trans) | Units |

| Molecular Formula | C₇H₁₄O | C₇H₁₄O | |

| Molecular Weight | 114.19 | 114.19 | g/mol |

| Standard Enthalpy of Formation (ΔH°f) | -285 | -290 | kJ/mol |

| Standard Gibbs Free Energy of Formation (ΔG°f) | -115 | -118 | kJ/mol |

| Standard Entropy (S°) | 420 | 425 | J/(mol·K) |

Note: These values are illustrative. The lower ΔH°f and ΔG°f for the (E)-isomer would indicate its greater thermodynamic stability.

Isomerization and Equilibrium

The isomerization of (Z)-4-hepten-1-ol to (E)-4-hepten-1-ol is an equilibrium process. The standard Gibbs free energy change for the reaction (ΔG°_rxn) determines the position of the equilibrium and can be calculated from the standard Gibbs free energies of formation of the products and reactants.

ΔG°_rxn = ΔG°f((E)-isomer) - ΔG°f((Z)-isomer)

The equilibrium constant (K_eq) is related to the standard Gibbs free energy change by the following equation:

ΔG°_rxn = -RT ln(K_eq)

where R is the ideal gas constant and T is the temperature in Kelvin. A negative ΔG°_rxn would indicate that the formation of the trans isomer is favored at equilibrium.

Experimental Protocols for Determining Thermodynamic Stability

The thermodynamic stability of the this compound isomers can be determined experimentally through various calorimetric techniques. The primary method for obtaining the standard enthalpy of formation is by measuring the enthalpy of combustion using a bomb calorimeter.

This protocol provides a general procedure for determining the enthalpy of combustion of a liquid alcohol like this compound.

Objective: To measure the heat of combustion (ΔH°c) of (Z)- or (E)-4-hepten-1-ol, from which the standard enthalpy of formation (ΔH°f) can be calculated using Hess's Law.

Materials:

-

Bomb calorimeter

-

High-purity sample of this compound isomer

-

Benzoic acid (for calibration)

-

Fuse wire

-

High-pressure oxygen cylinder

-

Digital thermometer with high precision

-

Analytical balance

-

Deionized water

Procedure:

-

Calibration of the Calorimeter:

-

Accurately weigh a pellet of benzoic acid (approx. 1 g) and place it in the sample crucible.

-

Attach a known length of fuse wire to the electrodes, ensuring it is in contact with the benzoic acid pellet.

-

Assemble the bomb, seal it, and pressurize it with pure oxygen to approximately 30 atm.

-

Place the bomb in the calorimeter bucket containing a precisely measured mass of deionized water.

-

Allow the system to reach thermal equilibrium and record the initial temperature.

-

Ignite the sample and record the temperature at regular intervals until a maximum temperature is reached and it begins to cool.

-

Calculate the heat capacity of the calorimeter using the known heat of combustion of benzoic acid.

-

-

Combustion of this compound:

-

Accurately weigh the sample cup containing a known mass (approx. 0.8 g) of the this compound isomer.

-

Place the sample cup in the bomb and attach the fuse wire.

-

Repeat the pressurization, assembly, and ignition steps as performed for the benzoic acid calibration.

-

Record the initial and final temperatures to determine the temperature change (ΔT).

-

-

Calculations:

-

Calculate the total heat released (q_total) during the combustion of the alcohol using the heat capacity of the calorimeter and the measured temperature change.

-

Correct for the heat released by the combustion of the fuse wire.

-

Calculate the molar enthalpy of combustion (ΔH°c) of the this compound isomer.

-

Use the known standard enthalpies of formation for CO₂(g) and H₂O(l) and the experimental ΔH°c to calculate the standard enthalpy of formation (ΔH°f) of the isomer using Hess's Law for the combustion reaction: C₇H₁₄O(l) + 10 O₂(g) → 7 CO₂(g) + 7 H₂O(l)

-

DSC can be used to measure the heat capacity of the isomers as a function of temperature and to study any phase transitions.[5][6][7][8] While not providing a direct measure of the enthalpy of formation, accurate heat capacity data is crucial for correcting thermodynamic values to different temperatures.

Principle: DSC measures the difference in heat flow required to increase the temperature of a sample and a reference at the same rate.[6] This allows for the determination of heat capacity and the enthalpy of phase transitions.

Procedure Outline:

-

An accurately weighed sample of the this compound isomer is placed in a sample pan. An empty pan is used as a reference.

-

The sample and reference are heated at a constant rate.

-

The differential heat flow between the sample and the reference is measured and plotted against temperature.

-

The resulting thermogram can be analyzed to determine heat capacity and other thermal events.

Computational Approaches

In the absence of experimental data, computational chemistry methods such as Density Functional Theory (DFT) can be employed to calculate the thermodynamic properties of the this compound isomers.[9][10] These calculations can provide reliable estimates of the ground-state energies, and from these, the enthalpies and Gibbs free energies of formation can be derived.[10][11][12] Such studies would be invaluable in confirming the expected greater stability of the (E)-isomer.

Conclusion

References

- 1. Cis–trans isomerism - Wikipedia [en.wikipedia.org]

- 2. Methods of Determination of Configuration of Geometrical Isomers | Pharmaguideline [pharmaguideline.com]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. This compound [webbook.nist.gov]

- 5. Differential Scanning Calorimetry Techniques: Applications in Biology and Nanoscience - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Differential scanning calorimetry - Wikipedia [en.wikipedia.org]

- 7. analyzing-testing.netzsch.com [analyzing-testing.netzsch.com]

- 8. chem.libretexts.org [chem.libretexts.org]

- 9. mdpi.com [mdpi.com]

- 10. scielo.br [scielo.br]

- 11. researchgate.net [researchgate.net]

- 12. refubium.fu-berlin.de [refubium.fu-berlin.de]

Solubility of 4-Hepten-1-ol in organic solvents

An In-depth Technical Guide to the Solubility of 4-Hepten-1-ol in Organic Solvents

Introduction

This compound is an unsaturated fatty alcohol with the molecular formula C₇H₁₄O. It exists as cis-(Z) and trans-(E) isomers and is recognized for its role as a volatile organic compound in various plants and as an intermediate in organic synthesis, particularly in the flavor and fragrance industries.[1] Understanding the solubility of this compound in different organic solvents is critical for its application in chemical synthesis, purification processes, and formulation development.

This technical guide provides a comprehensive overview of the solubility characteristics of this compound, details experimental protocols for solubility determination, and illustrates the underlying principles governing its behavior in various solvent systems.

Physicochemical Properties of this compound

The solubility of a compound is intrinsically linked to its physical and chemical properties. The structure of this compound features a polar hydroxyl (-OH) group and a non-polar seven-carbon aliphatic chain, giving it a dual character that dictates its interaction with different solvents.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

|---|---|---|

| Molecular Formula | C₇H₁₄O | [1][2][3] |

| Molecular Weight | 114.19 g/mol | [1][2][3] |

| Appearance | Clear, colorless liquid | [1][2] |

| Density | ~0.850 g/mL at 20 °C | [1][3] |

| Boiling Point | 78 °C at 23 mmHg | [2][3] |

| CAS Number | 6191-71-5 (cis-isomer) |[1][2][3] |

Solubility Profile

The fundamental principle governing solubility is "like dissolves like," which states that substances with similar polarities are more likely to be miscible or soluble in one another.[4][5][6] The polarity of organic molecules is determined by the balance between their polar functional groups and non-polar hydrocarbon components.

This compound's structure, with its polar hydroxyl head and non-polar seven-carbon tail, allows it to be soluble in a range of organic solvents. The hydroxyl group can participate in hydrogen bonding with polar solvents, while the hydrocarbon chain interacts favorably with non-polar solvents via London dispersion forces.

Table 2: Qualitative Solubility of this compound in Various Solvents

| Solvent | Solvent Type | Solubility/Miscibility | Source |

|---|---|---|---|

| Water | Very Polar, Protic | Insoluble / Slightly Soluble | [2] |

| Ethanol (B145695) | Polar, Protic | Soluble | [2] |

| Diethyl Ether | Moderately Polar, Aprotic | Soluble |

| Chloroform | Moderately Polar, Aprotic | Soluble | |

Based on its structure and the "like dissolves like" principle, this compound is expected to be miscible with a variety of common organic solvents, including other short-chain alcohols (e.g., methanol, propanol, butanol), ketones (e.g., acetone), and esters (e.g., ethyl acetate). Its solubility in very non-polar solvents like hexane (B92381) or toluene (B28343) is also anticipated due to its significant hydrocarbon character.

Experimental Protocols for Solubility Determination

Precise and reproducible methods are essential for quantifying the solubility of a compound. The choice of method depends on whether a qualitative assessment (miscibility) or a precise quantitative measurement is required.

Method 1: Visual Determination of Miscibility

This is a straightforward, qualitative method for determining if two liquids are miscible in all proportions.

Protocol:

-

Preparation: Add a known volume (e.g., 1 mL) of this compound to a clear glass test tube at a controlled temperature (e.g., 25 °C).

-

Titration: Incrementally add the organic solvent of interest to the test tube, agitating the mixture after each addition.

-

Observation: Visually inspect the mixture. The formation of a single, clear liquid phase indicates miscibility. If the mixture appears cloudy or separates into distinct layers, the substances are immiscible or partially soluble.[5][7]

-

Confirmation: The test should be repeated by adding this compound to the solvent to confirm miscibility across different concentration ranges.

Method 2: Quantitative Equilibrium Shake-Flask Method

This is a widely used technique for accurately determining the solubility of a compound in a solvent at equilibrium. It is particularly useful for compounds that are not infinitely miscible.

Protocol:

-

System Preparation: Add an excess amount of this compound to a known volume of the desired organic solvent in a sealed flask. The presence of a distinct solute phase is necessary to ensure a saturated solution is achieved.[8]

-

Equilibration: Agitate the flask in a constant-temperature shaker bath (e.g., 25 °C ± 0.2 °C) for an extended period, typically 24 to 48 hours, to ensure that thermodynamic equilibrium is reached between the dissolved and undissolved solute.[8][9]

-

Phase Separation: After equilibration, cease agitation and allow the mixture to stand in the temperature bath for several hours to permit the separation of the undissolved this compound. For fine dispersions, centrifugation may be required to achieve a clear separation.

-

Sampling: Carefully extract an aliquot from the clear, saturated supernatant without disturbing the undissolved layer.

-

Analysis: Determine the concentration of this compound in the aliquot using a validated analytical technique. Gas Chromatography (GC) with a Flame Ionization Detector (FID) is a highly suitable method due to its sensitivity and specificity for volatile organic compounds.[9]

-

Calculation: The solubility is expressed as the concentration of this compound in the saturated solvent, typically in units of g/100 mL or mol/L.

Visualized Workflows and Relationships

The following diagrams illustrate the experimental workflow for solubility determination and the logical principles governing the solubility of this compound.

Caption: Workflow for the Equilibrium Shake-Flask Solubility Method.

Caption: Principle of "Like Dissolves Like" for this compound.

Conclusion

This compound exhibits broad solubility in a variety of common organic solvents, a characteristic attributable to its amphiphilic molecular structure. It is readily soluble in polar solvents like ethanol and moderately polar solvents such as diethyl ether and chloroform, primarily due to interactions with its hydroxyl group.[2] Its significant hydrocarbon chain also promotes solubility in less polar environments. For precise quantitative applications, the equilibrium shake-flask method followed by gas chromatographic analysis provides a reliable and robust protocol. This understanding of its solubility is fundamental for scientists and professionals in optimizing its use in research and industrial applications.

References

- 1. chemimpex.com [chemimpex.com]

- 2. This compound, (4Z)- | C7H14O | CID 5367536 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. 顺-4-庚烯-1-醇 ≥95.0% | Sigma-Aldrich [sigmaaldrich.com]

- 4. education.com [education.com]

- 5. Solvent Miscibility Table [sigmaaldrich.com]

- 6. alfa-chemistry.com [alfa-chemistry.com]

- 7. Miscibility - Wikipedia [en.wikipedia.org]

- 8. lup.lub.lu.se [lup.lub.lu.se]

- 9. pubs.acs.org [pubs.acs.org]

An In-depth Technical Guide to the Olfactory Properties of (Z)-4-hepten-1-ol

For Researchers, Scientists, and Drug Development Professionals

Introduction

(Z)-4-hepten-1-ol is a volatile organic compound recognized for its potent and distinct aroma profile. As a C7 unsaturated alcohol, it belongs to a class of compounds known as "green notes," which are prevalent in the scents of many fruits, vegetables, and plants. This technical guide provides a comprehensive overview of the current scientific understanding of the olfactory properties of (Z)-4-hepten-1-ol, including its sensory characteristics, odor detection threshold, and the general mechanisms of olfactory perception. This document is intended to serve as a foundational resource for researchers in the fields of sensory science, flavor and fragrance chemistry, and drug development exploring the interactions of volatile compounds with the olfactory system.

Chemical and Physical Properties

A summary of the key chemical and physical properties of (Z)-4-hepten-1-ol is presented in Table 1. These properties influence its volatility and interaction with olfactory receptors.

| Property | Value |

| Synonyms | cis-4-Hepten-1-ol, (4Z)-Hept-4-en-1-ol |

| CAS Number | 6191-71-5 |

| Molecular Formula | C₇H₁₄O |

| Molecular Weight | 114.19 g/mol |

| Appearance | Colorless liquid |

| Boiling Point | 78 °C at 23 mmHg |

| Flash Point | 73.89 °C (165.00 °F) |

| Odor Type | Green |

Olfactory Profile and Sensory Data

(Z)-4-hepten-1-ol is characterized by a complex and multifaceted odor profile. Its primary descriptor is "green," a term used in sensory science to describe the smell of fresh-cut grass, leaves, and unripe fruit.[1][2] Beyond this general classification, its aroma is further nuanced with fatty, oily, and creamy notes, accompanied by a distinct vegetable-like character.[2] Some sources also report fruity undertones, specifically reminiscent of strawberry and tomato.[1]

Quantitative Olfactory Data

The odor detection threshold is a critical parameter in sensory science, representing the minimum concentration of a substance that can be detected by the human olfactory system. The available data for (Z)-4-hepten-1-ol is summarized in Table 2. It is important to note that odor threshold values can vary depending on the experimental methodology and the sensory panel.

| Parameter | Reported Value |

| Odor Detection Threshold (in air) | 70 ppb |

Experimental Protocols for Olfactory Analysis

The characterization of the olfactory properties of volatile compounds like (Z)-4-hepten-1-ol relies on a combination of instrumental and sensory analysis techniques. While specific experimental protocols for this particular compound are not extensively detailed in publicly available literature, this section outlines representative methodologies commonly employed in the field.

Gas Chromatography-Olfactometry (GC-O)

Gas Chromatography-Olfactometry (GC-O) is a powerful technique used to identify aroma-active compounds in a complex mixture. In this method, the effluent from a gas chromatograph is split, with one portion directed to a chemical detector (such as a mass spectrometer) and the other to a sniffing port where a trained sensory panelist assesses the odor.

A general workflow for a GC-O experiment is depicted below:

Sensory Panel Evaluation for Odor Threshold Determination

The determination of the odor detection threshold is typically performed using a trained sensory panel and a forced-choice presentation method, such as the triangle test.

Objective: To determine the lowest concentration of (Z)-4-hepten-1-ol that is detectably different from a blank sample.

Materials:

-

A stock solution of (Z)-4-hepten-1-ol in a suitable solvent (e.g., mineral oil or ethanol).

-

A series of dilutions of the stock solution.

-

Odor-free air or nitrogen for sample presentation.

-

Olfactometer or sniffing bottles.

-

A panel of trained sensory assessors (typically 8-12 members).

Protocol:

-

Panelist Training: Panelists are familiarized with the odor of (Z)-4-hepten-1-ol and the testing procedure.

-

Sample Preparation: A geometric dilution series of (Z)-4-hepten-1-ol is prepared. The concentration range should span from clearly detectable to sub-threshold levels.

-

Triangle Test Presentation: In each trial, three samples are presented to the panelist: two are blanks (odor-free air or solvent) and one contains a specific dilution of (Z)-4-hepten-1-ol. The position of the odd sample is randomized.

-

Task: The panelist is asked to identify the sample that is different from the other two.

-

Data Collection: The number of correct identifications at each concentration level is recorded.

-

Data Analysis: The group's detection threshold is typically defined as the concentration at which 50% of the panel can correctly identify the odd sample above chance (which is 33.3% in a triangle test).

The logical flow of a triangle test for odor threshold determination is illustrated in the following diagram:

Mechanism of Olfactory Perception

The perception of (Z)-4-hepten-1-ol, like all odorants, is initiated by its interaction with olfactory receptors (ORs) located on the cilia of olfactory sensory neurons in the nasal epithelium. While the specific ORs that bind to (Z)-4-hepten-1-ol have not yet been identified in the scientific literature, the general signaling cascade following odorant binding is well-established.

Upon binding of an odorant molecule to its cognate OR, a conformational change in the receptor is induced. This activates a coupled G-protein (G-olf), which in turn stimulates adenylyl cyclase to produce cyclic AMP (cAMP). The increase in intracellular cAMP opens cyclic nucleotide-gated ion channels, leading to an influx of sodium and calcium ions. This depolarizes the neuron, generating an action potential that is transmitted to the olfactory bulb in the brain for further processing.

A simplified diagram of this canonical olfactory signaling pathway is presented below:

Conclusion and Future Directions

(Z)-4-hepten-1-ol possesses a distinct and complex "green" aroma profile with fatty, creamy, and vegetable nuances. While its odor detection threshold has been reported, there is a notable lack of detailed, publicly available experimental data specifically for this compound. Future research should focus on a more comprehensive characterization of its sensory properties using standardized methodologies and larger sensory panels. Furthermore, the identification of the specific olfactory receptors that bind to (Z)-4-hepten-1-ol would provide valuable insights into the molecular basis of its perception and contribute to a deeper understanding of structure-odor relationships. Such studies would be highly beneficial for the targeted design of novel flavor and fragrance ingredients and for advancing our knowledge of chemosensory science.

References

Methodological & Application

Application Notes and Protocols for the Synthesis of (Z)-4-Hepten-1-ol via Wittig Reaction

For Researchers, Scientists, and Drug Development Professionals

Introduction

(Z)-4-Hepten-1-ol is a valuable synthetic intermediate in the preparation of various organic molecules, including natural products and pharmaceuticals. The presence of a Z-configured double bond and a primary alcohol functional group makes it a versatile building block. The Wittig reaction is a powerful and widely used method for the stereoselective synthesis of alkenes, and it is particularly effective for the formation of Z-alkenes from aldehydes and unstabilized ylides.[1][2][3] This document provides a detailed protocol for the synthesis of (Z)-4-Hepten-1-ol, commencing with the preparation of the requisite phosphonium (B103445) salt followed by the Wittig olefination.

Overall Reaction Scheme

The synthesis of (Z)-4-Hepten-1-ol is a two-step process:

-

Step 1: Synthesis of (4-hydroxybutyl)triphenylphosphonium bromide. This step involves the reaction of 4-bromo-1-butanol (B1194514) with triphenylphosphine (B44618) to form the corresponding phosphonium salt.[4]

-

Step 2: Wittig Reaction. The phosphonium salt is deprotonated in situ with a strong base to form the corresponding ylide. This unstabilized ylide then reacts with propanal to yield (Z)-4-Hepten-1-ol with high stereoselectivity.[1][5]

Data Presentation

Table 1: Reagents and Materials

| Reagent/Material | Chemical Formula | Molar Mass ( g/mol ) | CAS Number | Notes |

| 4-Bromo-1-butanol | C₄H₉BrO | 153.02 | 33036-62-3 | Starting material for phosphonium salt |

| Triphenylphosphine | C₁₈H₁₅P | 262.29 | 603-35-0 | Nucleophile for phosphonium salt formation |

| Acetonitrile (anhydrous) | CH₃CN | 41.05 | 75-05-8 | Solvent for phosphonium salt synthesis |

| Diethyl ether (anhydrous) | (C₂H₅)₂O | 74.12 | 60-29-7 | Used for precipitation and washing |